(4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone
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Overview
Description
(4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone is a complex organic compound with a unique structure that combines a tert-butylphenyl group with a dioxepino-isoquinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the dioxepino-isoquinolinyl core, followed by the introduction of the tert-butylphenyl group. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound with a similar tert-butyl group and complex structure.
Uniqueness
(4-tert-butylphenyl)(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone is unique due to its combination of a tert-butylphenyl group with a dioxepino-isoquinolinyl moiety. This structural feature distinguishes it from other compounds and contributes to its diverse applications in various fields.
Properties
Molecular Formula |
C24H27NO3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(7-methylidene-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)methanone |
InChI |
InChI=1S/C24H27NO3/c1-16-20-15-22-21(27-12-5-13-28-22)14-18(20)10-11-25(16)23(26)17-6-8-19(9-7-17)24(2,3)4/h6-9,14-15H,1,5,10-13H2,2-4H3 |
InChI Key |
XKAUKCYVIGNKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC4=C(C=C3C2=C)OCCCO4 |
Origin of Product |
United States |
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